molecular formula C16H15NO3 B186106 N-(3-acetylphenyl)-2-methoxybenzamide CAS No. 314022-80-5

N-(3-acetylphenyl)-2-methoxybenzamide

Cat. No.: B186106
CAS No.: 314022-80-5
M. Wt: 269.29 g/mol
InChI Key: CRFZLAZNVKJTCP-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetyl group attached to the phenyl ring and a methoxy group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-methoxybenzamide typically involves the reaction of 3-acetylphenylamine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of N-(3-carboxyphenyl)-2-methoxybenzamide.

    Reduction: Formation of N-(3-(hydroxyethyl)phenyl)-2-methoxybenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(3-acetylphenyl)-2-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-2-methoxybenzamide
  • N-(3-acetylphenyl)-4-methoxybenzamide
  • N-(3-acetylphenyl)-2-chlorobenzamide

Uniqueness

N-(3-acetylphenyl)-2-methoxybenzamide is unique due to the specific positioning of the acetyl and methoxy groups, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 2-position of the benzamide structure can enhance its ability to interact with certain biological targets, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-11(18)12-6-5-7-13(10-12)17-16(19)14-8-3-4-9-15(14)20-2/h3-10H,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFZLAZNVKJTCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354438
Record name N-(3-acetylphenyl)-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314022-80-5
Record name N-(3-acetylphenyl)-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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